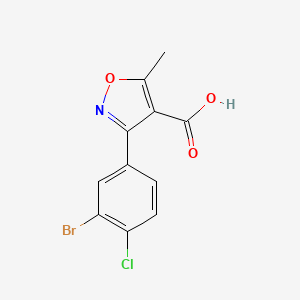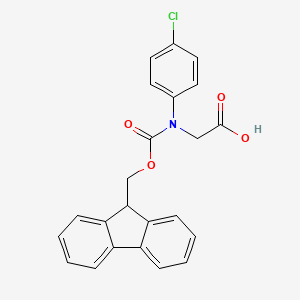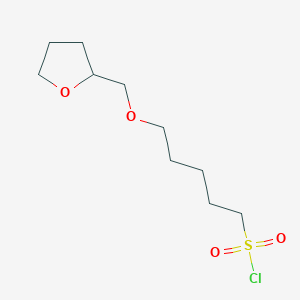
5-((Tetrahydrofuran-2-yl)methoxy)pentane-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((Tetrahydrofuran-2-yl)methoxy)pentane-1-sulfonyl chloride is an organic compound that features a tetrahydrofuran ring, a methoxy group, and a sulfonyl chloride functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Tetrahydrofuran-2-yl)methoxy)pentane-1-sulfonyl chloride typically involves the following steps:
Formation of Tetrahydrofuran Derivative: The starting material, tetrahydrofuran, undergoes functionalization to introduce a methoxy group at the 2-position.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of selective catalysts and controlled reaction environments to minimize side reactions and maximize efficiency.
化学反応の分析
Types of Reactions
5-((Tetrahydrofuran-2-yl)methoxy)pentane-1-sulfonyl chloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonate esters or amides.
Oxidation and Reduction: The tetrahydrofuran ring can be subjected to oxidation or reduction reactions, altering the oxidation state of the compound.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the sulfonyl chloride group.
Major Products Formed
Sulfonate Esters and Amides: Formed through nucleophilic substitution.
Oxidized or Reduced Tetrahydrofuran Derivatives: Depending on the specific oxidizing or reducing agent used.
Sulfonic Acid: Resulting from hydrolysis of the sulfonyl chloride group.
科学的研究の応用
5-((Tetrahydrofuran-2-yl)methoxy)pentane-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry:
Material Science: Utilized in the preparation of functionalized polymers and other advanced materials.
Biological Studies: Employed in the modification of biomolecules for research purposes.
作用機序
The mechanism of action of 5-((Tetrahydrofuran-2-yl)methoxy)pentane-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group acts as an electrophile, facilitating the formation of covalent bonds with nucleophilic species. This reactivity can be exploited in various chemical transformations and modifications of biomolecules.
類似化合物との比較
Similar Compounds
Furan-2,5-dimethanol: A related compound with similar structural features but lacking the sulfonyl chloride group.
2,5-Bis(hydroxymethyl)tetrahydrofuran: Another related compound that can be functionalized in a similar manner.
Uniqueness
The presence of the sulfonyl chloride group in 5-((Tetrahydrofuran-2-yl)methoxy)pentane-1-sulfonyl chloride makes it particularly reactive and versatile for various chemical applications. This functional group allows for a wide range of nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.
特性
分子式 |
C10H19ClO4S |
|---|---|
分子量 |
270.77 g/mol |
IUPAC名 |
5-(oxolan-2-ylmethoxy)pentane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H19ClO4S/c11-16(12,13)8-3-1-2-6-14-9-10-5-4-7-15-10/h10H,1-9H2 |
InChIキー |
FTEAZKSLHMMAEZ-UHFFFAOYSA-N |
正規SMILES |
C1CC(OC1)COCCCCCS(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[4-(dimethylamino)phenyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13629429.png)
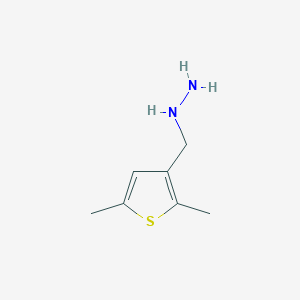
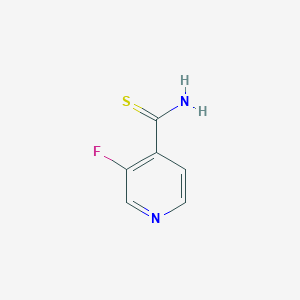
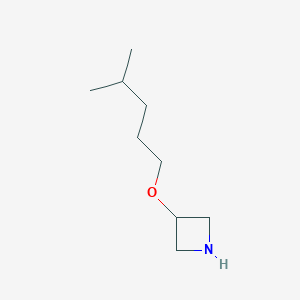

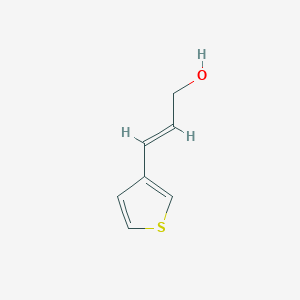
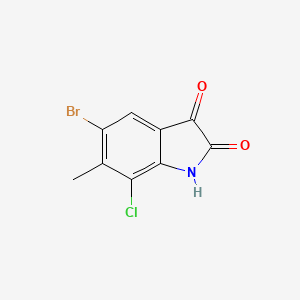
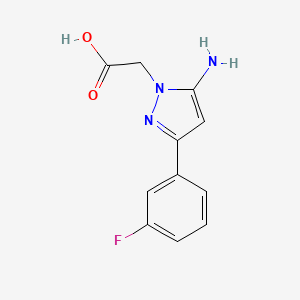

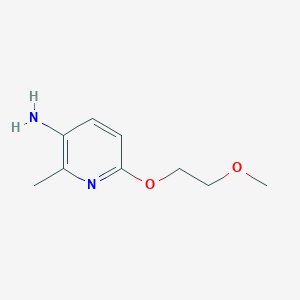
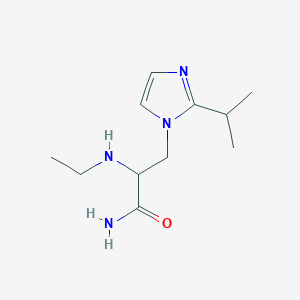
![9-Methyl-5-oxa-8-azaspiro[3.5]nonane](/img/structure/B13629503.png)
